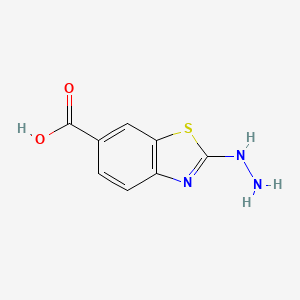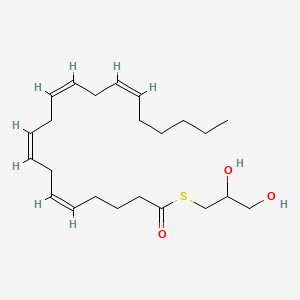
アラキドノイル-1-チオ-グリセロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アラキドノイル-1-チオグリセロールは、2-アラキドノイルグリセロールのチオエステル基質アナログです。これは、細胞レチノール結合タンパク質2と相互作用する可能性のある脂質分子です。 この化合物は、脂質生化学とエンドカンナビノイド系の研究において重要であり、特にモノアシルグリセロールリパーゼ活性の測定において重要です .
科学的研究の応用
Arachidonoyl-1-thio-Glycerol is primarily used in scientific research to study the activity of monoacylglycerol lipase. This enzyme plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoyl glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . The compound is also used to investigate the interaction with cellular retinol binding protein 2 and its potential implications in lipid metabolism and signaling pathways .
作用機序
アラキドノイル-1-チオグリセロールの主要な作用機序には、モノアシルグリセロールリパーゼによるその加水分解が関与しています。この酵素は、チオエステル結合の切断を触媒し、アラキドン酸とグリセロールを放出します。 この反応は、体内の2-アラキドノイルグリセロールのレベルを調節し、エンドカンナビノイドシグナル伝達経路を調節するために重要です .
類似の化合物:
2-アラキドノイルグリセロール: 中枢カンナビノイド受容体の内因性アゴニストで、構造は似ていますが、チオエステル結合ではなくエステル結合を持っています.
アラキドノイルアミノ酸: アラキドノイルグリシンやアラキドノイルフェニルアラニンなどのこれらの化合物は、アラキドノイル部分を共有していますが、官能基と生物学的活性は異なります.
独自性: アラキドノイル-1-チオグリセロールは、チオエステル結合を持つため、モノアシルグリセロールリパーゼの活性を研究するための貴重なツールとなっています。 細胞レチノール結合タンパク質2と相互作用する能力は、それを他の類似の化合物とは異なるものとしています .
生化学分析
Biochemical Properties
Arachidonoyl-1-thio-Glycerol plays a significant role in biochemical reactions, particularly in the measurement of MAGL activity. MAGL hydrolyzes Arachidonoyl-1-thio-Glycerol to arachidonic acid and glycerol, thereby terminating its biological actions . This interaction is crucial as it helps in understanding the enzymatic activity and regulation of MAGL. The compound also interacts with other biomolecules such as diacylglycerol lipase alpha (DGLα) and cannabinoid receptor type 1 (CB1R), which are involved in the endocannabinoid signaling pathway .
Cellular Effects
Arachidonoyl-1-thio-Glycerol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is known to modulate the activity of the endocannabinoid system, which plays a role in regulating emotional state, pain sensation, and other physiological processes . The compound’s interaction with MAGL and subsequent hydrolysis to arachidonic acid can impact inflammatory responses and other cellular functions .
Molecular Mechanism
The molecular mechanism of Arachidonoyl-1-thio-Glycerol involves its hydrolysis by MAGL, resulting in the production of arachidonic acid and glycerol . This process is crucial for terminating the biological actions of the compound. Additionally, Arachidonoyl-1-thio-Glycerol acts as a substrate analog for 2-arachidonoyl glycerol, allowing it to mimic the natural substrate and provide insights into the enzymatic activity of MAGL . The compound’s interaction with CB1R also plays a role in modulating cannabinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arachidonoyl-1-thio-Glycerol can change over time due to its stability and degradation. The compound is stable when stored at -80°C and can be shipped on wet ice . Long-term studies have shown that the hydrolysis of Arachidonoyl-1-thio-Glycerol by MAGL remains consistent, making it a reliable substrate for biochemical assays . Any degradation of the compound can affect its efficacy in these assays.
Dosage Effects in Animal Models
The effects of Arachidonoyl-1-thio-Glycerol vary with different dosages in animal models. At lower doses, the compound effectively measures MAGL activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in endocannabinoid signaling and inflammatory responses . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Arachidonoyl-1-thio-Glycerol is involved in the metabolic pathways related to the endocannabinoid system. It is hydrolyzed by MAGL to produce arachidonic acid and glycerol, which are further metabolized in various biochemical pathways . The compound’s interaction with enzymes such as DGLα and CB1R also influences metabolic flux and the levels of metabolites involved in the endocannabinoid signaling pathway .
Transport and Distribution
Within cells and tissues, Arachidonoyl-1-thio-Glycerol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with CB1R and other components of the endocannabinoid system . These interactions play a role in determining the compound’s efficacy and function in biochemical assays.
Subcellular Localization
Arachidonoyl-1-thio-Glycerol is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . This subcellular localization is crucial for its role in modulating endocannabinoid signaling and other cellular processes.
準備方法
合成経路と反応条件: アラキドノイル-1-チオグリセロールは、アラキドン酸と1-チオグリセロールのエステル化によって合成できます。反応は一般的に、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と、4-ジメチルアミノピリジン(DMAP)などの触媒を、ジクロロメタンなどの有機溶媒中で使用して行われます。 反応は、酸化を防ぐために、一般的に窒素などの不活性雰囲気下で行われます .
工業生産方法: 特定の工業生産方法は広く文書化されていませんが、アラキドノイル-1-チオグリセロールの大規模合成は、収率と純度を最適化した同様のエステル化プロセスを伴う可能性があります。 これには、自動合成装置の使用と、一貫性を確保するための厳格な品質管理措置が含まれる可能性があります .
反応の種類:
一般的な試薬と条件:
加水分解: モノアシルグリセロールリパーゼと発色試薬DTNB(エルマン試薬)は、加水分解活性を測定するために一般的に使用されます.
酸化: 潜在的な酸化剤には、制御された条件下での過酸化水素またはその他の過酸化物が含まれる可能性があります。
主要な製品:
4. 科学研究における用途
アラキドノイル-1-チオグリセロールは、主にモノアシルグリセロールリパーゼの活性を研究するために科学研究で使用されています。 この酵素は、エンドカンナビノイド系において重要な役割を果たし、2-アラキドノイルグリセロールをアラキドン酸とグリセロールに加水分解することにより、その生物学的作用を終了させます . この化合物は、細胞レチノール結合タンパク質2との相互作用とその脂質代謝およびシグナル伝達経路における潜在的な影響を調査するためにも使用されます .
類似化合物との比較
2-Arachidonoyl Glycerol: An endogenous agonist of the central cannabinoid receptor, similar in structure but with an ester bond instead of a thioester bond.
Arachidonoyl Amino Acids: These compounds, such as arachidonoyl glycine and arachidonoyl phenylalanine, share the arachidonoyl moiety but differ in their functional groups and biological activities.
Uniqueness: Arachidonoyl-1-thio-Glycerol is unique due to its thioester bond, which makes it a valuable tool for studying the activity of monoacylglycerol lipase. Its ability to interact with cellular retinol binding protein 2 further distinguishes it from other similar compounds .
特性
IUPAC Name |
S-(2,3-dihydroxypropyl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOPRYPOAXYNLX-DOFZRALJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Arachidonoyl-1-thio-Glycerol enable the spectrophotometric measurement of MAGL activity?
A1: Arachidonoyl-1-thio-Glycerol (A-1-TG) is a thioester analog of the endocannabinoid 2-arachidonoylglycerol (2-AG), a primary substrate of MAGL. A-1-TG is also hydrolyzed by MAGL, releasing thioglycerol. This released thioglycerol then reacts with 5,5′-dithiobis(2-dinitrobenzoic acid) (DTNB) present in the assay. This reaction produces a yellow-colored thiolate ion (TNB), which can be easily measured spectrophotometrically. [] This colorimetric change allows for the indirect quantification of MAGL activity.
Q2: What are the advantages of using Arachidonoyl-1-thio-Glycerol over radioactive substrates in MAGL activity assays?
A2: The use of A-1-TG in the spectrophotometric assay presents several advantages over traditional radioactive methods employing substrates like 3H-2-oleoylglycerol. Firstly, the A-1-TG assay is significantly more cost-effective, as it avoids the use of expensive radiolabeled materials. [] Secondly, the spectrophotometric assay offers a higher throughput format, making it suitable for screening large compound libraries or analyzing multiple samples simultaneously. This is in contrast to the more laborious and time-consuming nature of radioactive assays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Formaldehyde, [N-(3-amino-4-pyridyl)formimidoyl]- (6CI)](/img/new.no-structure.jpg)
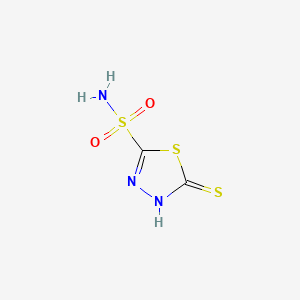

![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)
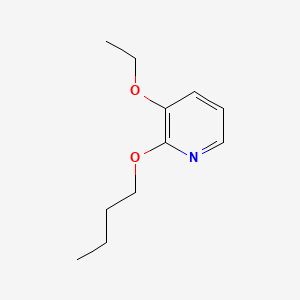
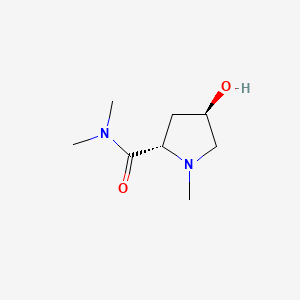

![2-((3-(4-Methylpiperazin-1-yl)phenyl)amino)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B570983.png)
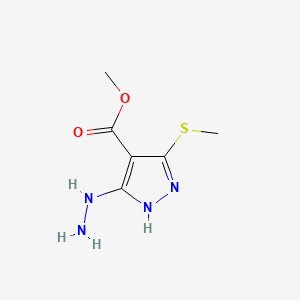
![2H-Oxazolo[5,4-g]indole](/img/structure/B570991.png)
